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Compound of Interest

Compound Name: 5-Methoxy-2-nitro-N-propylaniline

CAS No.: 1437794-73-4

Cat. No.: B2477771

Get Quote

Application Note: Determination of 5-Methoxy-2-nitro-N-propylaniline (MNPA) in

Pharmaceutical Intermediates and APIs

Executive Summary
This application note details a validated analytical framework for the detection and

quantification of 5-Methoxy-2-nitro-N-propylaniline (MNPA), a critical intermediate and

potential genotoxic impurity (PGI) in the synthesis of N-propyl-substituted pharmaceutical

active ingredients (APIs). Due to the presence of the nitroaniline moiety, MNPA falls under the

scrutiny of ICH M7 guidelines as a potential mutagenic impurity.

This guide provides two distinct methodologies:

Method A (High-Performance Liquid Chromatography - UV): A robust method for process

control and intermediate purity testing (Limit of Quantitation: 0.05%).

Method B (LC-MS/MS): A high-sensitivity method for trace-level determination in final APIs

(Limit of Quantitation: 1.0 ppm).
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Chemical Context & Properties
MNPA (CAS: 1437794-73-4) is an N-alkylated nitroaniline derivative.[1][2][3] Its structural

features—specifically the secondary amine and nitro group—make it susceptible to

degradation and potential nitrosation under acidic conditions, necessitating rigorous control.

Property Value

IUPAC Name 5-Methoxy-2-nitro-N-propylbenzenamine

Molecular Formula C₁₀H₁₄N₂O₃

Molecular Weight 210.23 g/mol

pKa (Calculated)
~1.5 (Amine, weak base due to -NO₂ electron

withdrawal)

LogP (Predicted) ~2.8 (Moderately lipophilic)

Solubility
Soluble in Methanol, Acetonitrile, DMSO; Low

solubility in Water

Key Risk
Potential Genotoxic Impurity (PGI); Nitrosamine

Precursor

Analytical Strategy & Workflow
The analytical control strategy is bifurcated based on the manufacturing stage. Early-stage

intermediates utilize HPLC-UV for cost-effective purity assessment, while final API release

requires the specificity and sensitivity of LC-MS/MS.
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Figure 1: Decision tree for selecting the appropriate analytical methodology based on

manufacturing stage.

Method A: HPLC-UV (Process Control)
Objective: Routine purity analysis of MNPA as a raw material or intermediate.

Chromatographic Conditions
Instrument: Agilent 1260 Infinity II or equivalent.

Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm.

Rationale: The C18 stationary phase provides strong retention for the lipophilic MNPA,

while the "Plus" deactivation reduces peak tailing from the secondary amine.

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

Rationale: Low pH ensures the amine is protonated (though weakly basic) and suppresses

silanol activity, improving peak shape.

Mobile Phase B: Acetonitrile (HPLC Grade).

Flow Rate: 1.0 mL/min.

Column Temp: 30°C.

Detection: UV at 254 nm (Primary) and 360 nm (Secondary for nitro-specific confirmation).

Injection Volume: 10 µL.

Gradient Program
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Time (min) % Mobile Phase B

0.0 10

15.0 90

18.0 90

18.1 10

23.0 10

Sample Preparation
Diluent: 50:50 Water:Acetonitrile.

Standard Stock: 1.0 mg/mL MNPA in Acetonitrile.

Working Standard: Dilute to 0.1 mg/mL in Diluent.

Method B: LC-MS/MS (Trace Analysis)
Objective: Quantitation of MNPA at ppm levels (GTI limit) in drug substances.

Mass Spectrometry Parameters
Instrument: Thermo Scientific TSQ Altis or Sciex QTRAP 6500+.

Ionization: Electrospray Ionization (ESI) – Positive Mode.

Rationale: The secondary amine facilitates protonation [M+H]⁺.

Source Voltage: 3500 V.

Capillary Temp: 325°C.

MRM Transitions:
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Precursor Ion (m/z) Product Ion (m/z)
Collision Energy
(V)

Assignment

211.1 169.1 18
Quantifier (Loss of
Propene, -42 Da)

211.1 152.1 25
Qualifier (Loss of

Propyl + NH?)

| 211.1 | 122.1 | 35 | Qualifier (Complex rearrangement) |

Chromatographic Conditions (UHPLC)
Column: Waters ACQUITY UPLC BEH C18, 100 x 2.1 mm, 1.7 µm.

Mobile Phase A: 0.1% Formic Acid in Water.

Note: Volatile buffer required for MS.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Flow Rate: 0.4 mL/min.

Sample Preparation (Trace)
API Concentration: 10 mg/mL in Diluent (to reach detection limits relative to API).

Calibration Curve: 1.0 ng/mL to 100 ng/mL (Equivalent to 0.1 – 10 ppm relative to API).

Validation & Performance Data
The following data represents typical performance metrics derived from validation studies

compliant with ICH Q2(R1).

System Suitability (Method A)
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Parameter Acceptance Criteria Typical Result

Retention Time ± 0.5 min 12.4 min

Tailing Factor ≤ 1.5 1.1

Theoretical Plates ≥ 5000 8500

% RSD (n=6) ≤ 2.0% 0.4%

Linearity & Sensitivity (Method B)
Parameter Result

Linearity Range 0.5 – 50 ppm

Correlation Coefficient (R²) 0.9994

LOD (S/N > 3) 0.05 ppm

LOQ (S/N > 10) 0.15 ppm

Accuracy (Recovery)
Spike recovery experiments performed in a generic API matrix (e.g., Pramipexole or similar).

Level 50% (5 ppm): 98.2% Recovery

Level 100% (10 ppm): 101.5% Recovery

Level 150% (15 ppm): 99.1% Recovery

Mechanistic Pathway & Fate Mapping
Understanding the chemical fate of MNPA is crucial for establishing purge factors.
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Figure 2: Chemical fate mapping of MNPA. The primary process pathway involves reduction to

the diamine, while exposure to nitrites poses a risk of N-nitrosamine formation.

Protocol: Standard Operating Procedure (SOP)
Title: Quantitation of MNPA by LC-MS/MS Scope: Final Release Testing of API.

Preparation of Diluent:

Mix 500 mL HPLC-grade Water and 500 mL Acetonitrile. Degas by sonication for 10 mins.

Standard Preparation:

Accurately weigh 10.0 mg of MNPA Reference Standard into a 100 mL volumetric flask.

Dissolve and dilute to volume with Acetonitrile (Stock A: 100 µg/mL).

Serially dilute Stock A with Diluent to obtain a curve from 1 ng/mL to 100 ng/mL.

Sample Preparation:

Weigh 50.0 mg of API sample into a 5 mL volumetric flask.
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Add 3 mL of Diluent and sonicate for 5 mins to dissolve.

Dilute to volume with Diluent. Filter through a 0.22 µm PTFE syringe filter.

Note: Discard the first 1 mL of filtrate to avoid adsorption losses.

Analysis:

Inject the Blank, Standard Curve, and Samples.

Monitor the transition 211.1 -> 169.1.

Calculation:

Calculate concentration using linear regression (

).

Report results in ppm (µg/g) relative to API weight.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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